molecular formula C11H9BrN2O3 B11835458 5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione

5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11835458
M. Wt: 297.10 g/mol
InChI Key: RDYOQPPGIHFHRM-UHFFFAOYSA-N
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Description

5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features a pyrimidine ring substituted with a 4-bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 4-bromobenzyl chloride with pyrimidine-2,4,6(1H,3H,5H)-trione in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(4-azidobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione.

Scientific Research Applications

5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets.

    Material science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can enhance binding affinity to specific targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-(4-Methylbenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-(4-Nitrobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

5-(4-Bromobenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C11H9BrN2O3

Molecular Weight

297.10 g/mol

IUPAC Name

5-[(4-bromophenyl)methyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H9BrN2O3/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-4,8H,5H2,(H2,13,14,15,16,17)

InChI Key

RDYOQPPGIHFHRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)NC2=O)Br

Origin of Product

United States

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